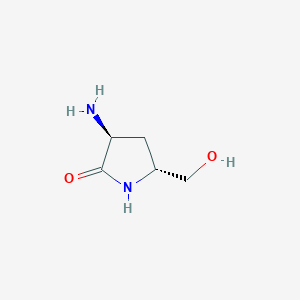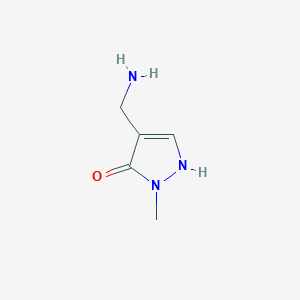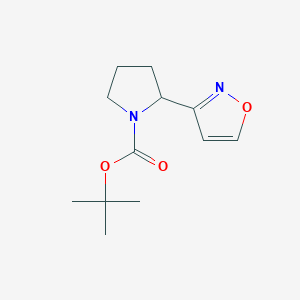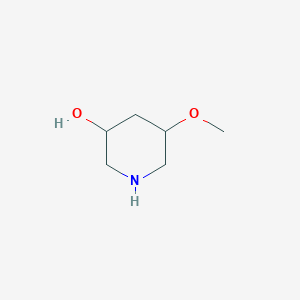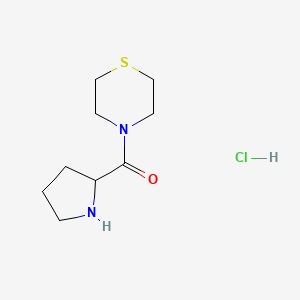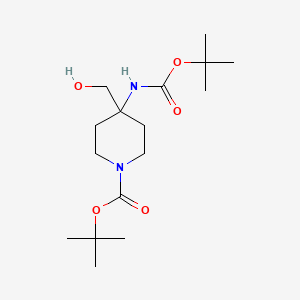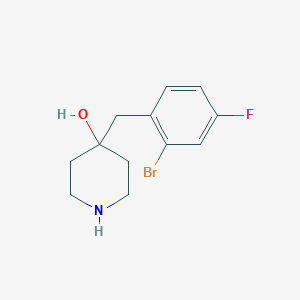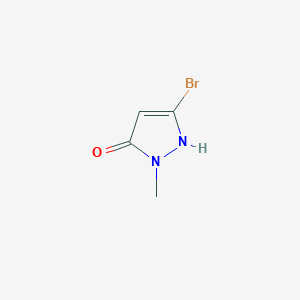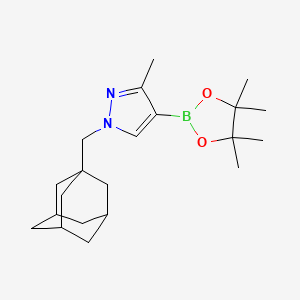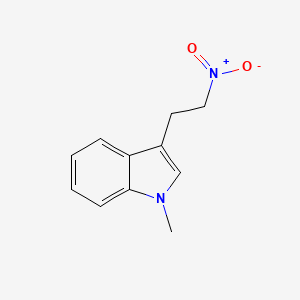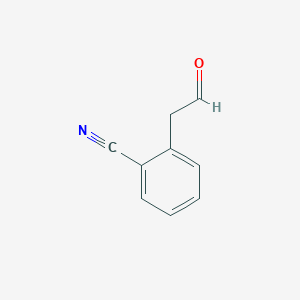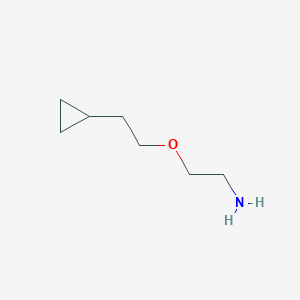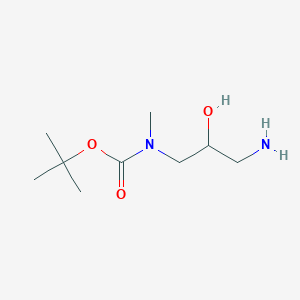
tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate: is an organic compound with the molecular formula C8H18N2O3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate is used as a building block in organic synthesis. It can be used to introduce carbamate groups into molecules, which can alter their chemical properties and reactivity.
Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are used to temporarily mask reactive functional groups during multi-step synthesis, allowing for selective reactions to occur.
Medicine: The compound may have potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In industrial applications, tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate can be used in the production of polymers and other materials. Its carbamate group can participate in polymerization reactions, leading to the formation of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate depends on its specific application. In organic synthesis, it acts as a reagent that can introduce carbamate groups into molecules. In biological systems, it may act as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in organic synthesis.
N-methylcarbamate: Another carbamate derivative with different substituents.
3-amino-2-hydroxypropyl carbamate: A related compound with similar functional groups.
Uniqueness: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of both an amino and a hydroxyl group on the propyl chain, along with the tert-butyl and N-methyl groups, gives it distinct chemical properties and reactivity compared to other carbamate derivatives.
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h7,12H,5-6,10H2,1-4H3 |
InChI Key |
XEVRVOFMOWDJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
